Isopropenyl acetate
Overview
Description
Isopropenyl acetate is an organic compound, specifically the acetate ester of the enol tautomer of acetone. It is a colorless liquid with the chemical formula C5H8O2 and a molar mass of 100.117 g/mol . This compound is significant commercially as the principal precursor to acetylacetone and is used in organic synthesis to prepare enol acetates of ketones and acetonides from diols .
Mechanism of Action
Target of Action
Isopropenyl acetate is an organic compound, which is the acetate ester of the enol tautomer of acetone . It is used in organic synthesis to prepare enol acetates of ketones and acetonides from diols . It has been proven to be an efficient reagent for the acetylation of amines .
Mode of Action
This compound interacts with its targets (amines) to perform acetylation in the absence of solvent and catalyst . This interaction results in the formation of corresponding acetamides .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the acetylation of amines. This process is significant in the synthesis of various organic compounds. The downstream effects include the production of acetamides, which are used in a variety of chemical reactions .
Result of Action
The result of this compound’s action is the efficient acetylation of amines, leading to the formation of corresponding acetamides . These acetamides are obtained in very high yields without any purification , indicating the efficiency of this compound as an acetylating agent.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, upon heating over a metal surface, this compound rearranges to acetylacetone . It is also used to prepare other isopropenyl esters by transesterification . Therefore, the environment in which this compound is used can significantly affect its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Isopropenyl acetate is a biochemical used for proteomics research . It forms copolyperoxides of different compositions with indene by the free radical-initiated oxidative copolymerization . The unsaturation present in the monomer can be utilized for free radical polymerization .
Cellular Effects
Given its role in proteomics research , it may influence cell function by interacting with proteins and other biomolecules.
Molecular Mechanism
It is known to participate in free radical polymerization , suggesting it may interact with biomolecules through radical mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used in the synthesis of emulsion polymers . Over time, it may undergo polymerization, affecting its stability and degradation .
Metabolic Pathways
Its role in proteomics research suggests it may interact with enzymes and other biomolecules .
Subcellular Localization
Given its role in proteomics research , it may localize to regions of the cell where protein synthesis and processing occur.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropenyl acetate is typically prepared by treating acetone with ketene . The reaction involves the following steps:
Ketene Generation: Ketene is generated by pyrolysis of acetic acid or acetone.
Reaction with Acetone: The generated ketene is then reacted with acetone to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous generation of ketene and its subsequent reaction with acetone under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: Reduction reactions of this compound are less common and typically involve complex reaction conditions.
Common Reagents and Conditions:
Transesterification: This reaction involves the use of alcohols in the presence of an acid or base catalyst to form different esters.
Major Products:
Acetylacetone: Upon heating over a metal surface, this compound rearranges to form acetylacetone.
Various Isopropenyl Esters: Through transesterification, this compound can form a variety of isopropenyl esters.
Scientific Research Applications
Isopropenyl acetate has several applications in scientific research and industry:
Organic Synthesis: It is used to prepare enol acetates of ketones and acetonides from diols.
Polymer Synthesis: this compound is used in the synthesis of emulsion polymers and copolymers.
Acetylation Reactions: It serves as an efficient acetylating agent for alcohols, phenols, and amines under solvent-free conditions.
Catalysis: Iodine in this compound acts as a unique catalyst for various acetylation reactions.
Comparison with Similar Compounds
Isopropyl Acetate: An ester of isopropanol and acetic acid, used as a solvent for cellulose, plastics, oils, and fats.
Vinyl Acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol, commonly used in adhesives and coatings.
Uniqueness of Isopropenyl Acetate: this compound is unique due to its ability to act as a superior acetylating agent and its role in the synthesis of enol acetates and acetonides. Its decomposition into ketene and acetone under specific conditions further distinguishes it from other similar compounds .
Properties
IUPAC Name |
prop-1-en-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)7-5(3)6/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETCEOQFVDFGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Record name | ISOPROPENYL ACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-56-1 | |
Record name | 1-Propen-2-ol, 2-acetate, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=24980-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3031492 | |
Record name | Isopropenyl acetate | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropenyl acetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., White liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; Winey ethereal aroma | |
Record name | ISOPROPENYL ACETATE | |
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Record name | Isopropenyl acetate | |
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Record name | Isopropenyl acetate | |
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Record name | Isopropenyl acetate | |
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Boiling Point |
97 °C | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Flash Point |
60 °F (NFPA, 2010), 15.5 °C, 60 °F (16 °C) (CLOSED CUP) | |
Record name | ISOPROPENYL ACETATE | |
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Record name | Isopropenyl acetate | |
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Record name | 1-PROPEN-2-OL, ACETATE | |
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Solubility |
Soluble in ethanol and acetone, very soluble in ethyl ether., Solubility in water 3.25% by weight., Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Record name | Isopropenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.9090 g/cu cm at 20 °C, 0.917-0.923 | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Record name | Isopropenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1813/ | |
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Vapor Pressure |
45.2 [mmHg], 45 mm Hg at 25 °C | |
Record name | Isopropenyl acetate | |
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Color/Form |
WATER WHITE LIQUID, Liquid | |
CAS No. |
108-22-5 | |
Record name | ISOPROPENYL ACETATE | |
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Record name | Isopropenyl acetate | |
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Record name | 1-Propen-2-ol, acetate | |
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Record name | Isopropenyl acetate | |
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Record name | ISOPROPENYL ACETATE | |
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Record name | 1-PROPEN-2-OL, ACETATE | |
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Melting Point |
-92.9 °C | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Record name | Isopropenyl acetate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isopropenyl acetate has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.
A: While specific spectroscopic data isn't detailed within the provided papers, key spectroscopic techniques for characterizing this compound include 1H NMR, 13C NMR, and FTIR. These techniques provide information about the compound's structure, bonding, and functional groups. [, , , ]
A: Research indicates that high-pressure radical polymerization (1 GPa) of this compound yields poly(this compound) with a significantly higher molecular weight compared to polymerization under ambient conditions. []
ANone: this compound is a valuable reagent in organic synthesis, particularly for acetylation reactions. Its applications include:
- One-pot synthesis of γ,δ-unsaturated carbonyl compounds: [IrCl(cod)]2 catalyzed reactions of allyl alcohols with this compound can generate γ,δ-unsaturated carbonyl compounds. [, ]
- Functionalization of glycerol: In the presence of Amberlyst-15 catalyst, this compound participates in a transesterification-acetalization tandem process to functionalize glycerol. []
- Acetylation of N-methylpyrrole derivatives: this compound selectively acetylates N-methylpyrrole derivatives at the 5-position. []
- Acylation of alcohols and amines: In the presence of Cp2Sm(thf)2 catalyst, this compound acts as an acylating agent for alcohols and amines, producing corresponding esters and amides. []
- Acetylation of tertiary alcohols: An efficient method utilizing this compound for acylating tertiary alcohols was developed, employing cyclohexanone oxime acetate and Cp2Sm(thf)2 as catalysts. []
A: Studies show that zeolites, acting as solid solvents, exhibit competitive adsorption effects with reactants during Friedel–Crafts acetylations. this compound displays stronger adsorption than anisole but weaker than acetic anhydride, influencing reaction rates. []
A: Yes, this compound has been successfully employed as an efficient acylating agent for amines under solvent- and catalyst-free conditions, offering a greener approach to acetylation. []
A: Research demonstrates that chemically modifying wood with this compound, using iodine as a catalyst, enhances dimensional stability. The acetylation process, often conducted under solvent-free conditions, improves the wood's resistance to moisture-induced swelling and shrinking. []
ANone: Various analytical techniques are employed to study this compound and its reactions, including:
- Gas chromatography: This method is valuable for separating and analyzing volatile compounds, including this compound and its reaction products. []
- Thin Layer Chromatography (TLC): This technique is useful for monitoring reaction progress and identifying reaction components. [, ]
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are crucial for characterizing this compound, its polymers, and reaction products, providing detailed structural information. [, , ]
- Vapor-liquid equilibrium (VLE) measurements: These measurements are essential for understanding the vapor-liquid behavior of this compound in mixtures and designing separation processes. [, , , , ]
A: this compound serves as a monomer in the production of poly(this compound). This polymer can be further modified, for example, by saponification, to generate poly(isopropenyl alcohol), a material with interesting biocompatibility properties. []
A: Yes, studies have demonstrated the successful kinetic resolution of enantiomers in racemic and enantiomerically enriched 2- and 3-alkanols using Pseudomonas cepacia lipase catalyzed transesterification with this compound. This method provides access to enantiopure alcohols by exploiting the lipase's selectivity for one enantiomer over the other. [, ]
A: Research on this compound has progressed significantly, driven by its utility in various fields. Initial studies focused on its synthesis and fundamental properties. Contemporary research explores its applications in organic synthesis, polymer chemistry, material science, and green chemistry, showcasing its versatility. []
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